5-Methoxycarbonylthiophene-3-carboxylic acid
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Overview
Description
Molecular Structure Analysis
The molecular weight of 5-Methoxycarbonylthiophene-3-carboxylic acid is 186.19 . The IUPAC name is 5-(methoxycarbonyl)thiophene-3-carboxylic acid and the InChI code is 1S/C7H6O4S/c1-11-7(10)5-2-4(3-12-5)6(8)9/h2-3H,1H3,(H,8,9) .Physical And Chemical Properties Analysis
This compound is a powder .Scientific Research Applications
Polymer Synthesis and Characterization
Simple Preparation of Terthiophene-3′-carboxylic Acid and Characterization of its Polymer : This study explores the synthesis of terthiophene-3′-carboxylic acid, a material potentially useful for creating functionalized polyterthiophenes. The synthesized acid was polymerized and characterized, revealing increased conductivity even in a state of full oxidation, alongside fast electrochromic switching, indicating its utility in conducting polymer applications (Lee et al., 2002).
Chemical Synthesis and Application
Carboxylic Acids as Traceless Directing Groups for the Rhodium(III)-catalyzed Decarboxylative C-H Arylation of Thiophenes : This paper discusses a method for the decarboxylative C-H/C-H cross-coupling of carboxylic acids with thiophenes, facilitated by rhodium(III) catalysis. The technique provides access to biaryl scaffolds with diverse substitution patterns, highlighting the role of carboxylic acids, including 5-Methoxycarbonylthiophene-3-carboxylic acid, in facilitating complex organic syntheses (Zhang et al., 2015).
Material Science and Engineering
Charge Carrier Formation in Polythiophene/Fullerene Blend Films Studied by Transient Absorption Spectroscopy : This research investigates the photophysics of polythiophenes blended with fullerene, examining the impact of ionization potentials on film crystallinity and charge carrier formation. The study's insights into the molecular interactions within the blend have implications for the design of more efficient organic solar cells, indirectly highlighting the importance of understanding the properties of thiophene derivatives like this compound (Ohkita et al., 2008).
Analytical Chemistry
Identification of a Major Metabolite of Danshensu in Rat Urine and Simultaneous Determination of Danshensu and its Metabolite in Plasma : While not directly related to this compound, this study demonstrates the complexity of metabolite analysis and the importance of advanced analytical techniques in identifying and quantifying biological transformations of organic compounds (Wang et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
5-methoxycarbonylthiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S/c1-11-7(10)5-2-4(3-12-5)6(8)9/h2-3H,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEYGSIIKRNPPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2084800-64-4 |
Source
|
Record name | 5-(methoxycarbonyl)thiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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